molecular formula C17H32N4O7 B15341096 Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate

Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate

Cat. No.: B15341096
M. Wt: 404.5 g/mol
InChI Key: PZMJOLYZNPGTKT-UHFFFAOYSA-N
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Description

Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features two tert-butoxycarbonyl (Boc) groups: one on the guanidine moiety and another on the amino group, ensuring stability during synthetic processes. The ethyl ester group enhances solubility in organic solvents, facilitating reactions in non-polar environments . This compound (CAS 165105-47-5) is commercially available for research purposes, with prices ranging from $425 to $990 depending on quantity . Its carboxylic acid counterpart, (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic acid (CAS 165105-47-5), is listed at 328 euros, highlighting the cost impact of esterification .

Properties

Molecular Formula

C17H32N4O7

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C17H32N4O7/c1-8-25-12(22)11(19-14(23)27-16(2,3)4)9-10-26-21-13(18)20-15(24)28-17(5,6)7/h11H,8-10H2,1-7H3,(H,19,23)(H3,18,20,21,24)

InChI Key

PZMJOLYZNPGTKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCON=C(N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate typically involves multiple steps, starting with the protection of amino groups using the Boc (tert-butyloxycarbonyl) protecting group. The guanidino group is introduced through a reaction with cyanuric chloride, which acts as an activating reagent. The esterification step involves reacting the protected amino acid with ethanol in the presence of a strong acid catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to optimize the production process. Purification steps, such as recrystallization and chromatography, are crucial to obtain the final product with the desired quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium azide (NaN3) or iodide ions (I-).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound is utilized in the development of biochemical assays and the study of enzyme inhibitors.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. The guanidino group can act as a ligand for metal ions, while the Boc-protected amino group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Ethyl vs. tert-Butyl Esters

Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate differs from tert-butyl (S)-2-(Boc-amino)-4-[(2,3-Di-Boc-guanidino)oxy]butanoate (CAS 2307537-94-4) in both ester and Boc-protection patterns. The latter contains a tert-butyl ester and an additional Boc group on the guanidine, increasing its molecular weight to 532.64 g/mol (vs. ~436.45 g/mol for the ethyl variant) and reducing solubility in polar solvents. This structural bulkiness may hinder its use in sterically demanding reactions .

Carboxylic Acid vs. Ester Forms

The carboxylic acid derivative (AS104983) lacks the ethyl ester, making it more polar and suitable for aqueous-phase reactions. However, its lower solubility in organic media limits its utility in traditional peptide coupling reactions compared to the ethyl ester form .

Boc-Protected Guanidine Analogs

Compounds like tert-butyl (S)-2-(Boc-amino)-4-[(2,3-Di-Boc-guanidino)oxy]butanoate (CAS 2307537-94-4) exhibit enhanced steric protection due to dual Boc groups on the guanidine. This increases stability against nucleophilic attack but complicates deprotection steps in final product synthesis . In contrast, this compound balances protection and reactivity, making it preferable for stepwise synthesis .

Key Data and Research Findings

Table 1: Comparative Analysis of Boc-Protected Butanoate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Price Range Key Features
This compound 165105-47-5 C₁₈H₃₄N₄O₇ 436.45 >95% $425–$990 Ethyl ester; single Boc on guanidine
(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic acid 165105-47-5 C₁₆H₃₀N₄O₇ 390.43 >95% 328 euros Carboxylic acid; lab-scale synthesis
tert-Butyl (S)-2-(Boc-amino)-4-[(2,3-Di-Boc-guanidino)oxy]butanoate 2307537-94-4 C₂₄H₄₄N₄O₉ 532.64 >97% Custom quote Dual Boc on guanidine; tert-butyl ester

Commercial Availability

The ethyl ester is stocked in gram-scale quantities, whereas the tert-butyl analog requires custom synthesis, reflecting its niche applications .

Q & A

What are the key challenges in synthesizing Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate, and how can enantiomeric purity be optimized?

Methodological Answer:
Synthesis typically involves sequential Boc-protection of guanidine and amine groups, followed by coupling reactions. Critical parameters include:

  • Protection Strategy : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines and guanidines during esterification. Evidence from Boc-protected analogs highlights the need for anhydrous conditions to prevent premature deprotection .
  • Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis to ensure (S)-configuration. Techniques like chiral HPLC or polarimetry are essential for monitoring enantiomeric excess .
  • Coupling Reagents : Use carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) for ester bond formation, with rigorous pH control to avoid racemization .

Which analytical techniques are most reliable for confirming the structural integrity of this compound, particularly its Boc-protected groups?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can identify Boc groups via characteristic tert-butyl peaks (~1.3–1.5 ppm) and carbonyl signals (~150–155 ppm for guanidine-Boc) .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with high-resolution mass spectrometry confirms molecular weight and purity (>95%) .
  • FT-IR : Detect Boc C=O stretches near 1680–1720 cm⁻¹ and N-H vibrations (3300–3500 cm⁻¹) to verify protection status .

How should researchers handle stability issues during storage, given the compound’s hygroscopic and labile nature?

Methodological Answer:

  • Storage Conditions : Store at –20°C under inert gas (argon/nitrogen) in sealed, desiccated containers. Hygroscopicity data from Boc-containing analogs suggests rapid degradation in humid environments .
  • Stability Monitoring : Conduct periodic TLC or HPLC analyses to detect hydrolysis products (e.g., free guanidine or carboxylic acid derivatives) .
  • Reconstitution : Use dry solvents (e.g., anhydrous DMF or DCM) to minimize water ingress during experimental use .

What are the mechanistic considerations for selectively deprotecting Boc groups in downstream reactions?

Methodological Answer:

  • Acidic Deprotection : Treat with trifluoroacetic acid (TFA) in dichloromethane (1–2 hr, 0°C to RT) to cleave Boc groups. Monitor via TLC for intermediate stability, as prolonged exposure may degrade the ester moiety .
  • Selectivity Challenges : The guanidine-Boc group (more electron-deficient) may require harsher conditions than the amine-Boc. Optimize acid concentration (e.g., 50% TFA) to avoid side reactions .
  • Neutralization : After deprotection, neutralize with aqueous NaHCO₃ and extract carefully to isolate the free amine/guanidine intermediate .

How can researchers design assays to evaluate the biological activity of this compound, considering its dual Boc-protected functional groups?

Methodological Answer:

  • Deprotection Prior to Assays : Remove Boc groups to generate the active form (free guanidine/amine) before testing. Validate deprotection efficiency via LC-MS .
  • Enzyme Inhibition Studies : Use fluorogenic substrates in assays targeting serine proteases or kinases, where the guanidine group may mimic arginine residues. Adjust buffer pH (7.4–8.0) to maintain solubility .
  • Cellular Uptake : Perform confocal microscopy with fluorescently tagged analogs to assess membrane permeability, noting that Boc groups may reduce cellular entry .

What strategies resolve contradictions in spectroscopic data when characterizing this compound?

Methodological Answer:

  • Peak Overlap in NMR : For overlapping tert-butyl signals, use DEPT-135 or 2D NMR (HSQC) to distinguish between Boc environments .
  • Mass Spectrometry Artifacts : Address adduct formation (e.g., Na⁺/K⁺) by using formic acid in the mobile phase to promote [M+H]⁺ ionization .
  • X-ray Crystallography : If crystalline, obtain a single-crystal structure to unambiguously confirm stereochemistry and Boc orientation .

What synthetic intermediates are prone to degradation, and how can their stability be improved?

Methodological Answer:

  • Guanidine-Oxy Intermediate : This intermediate is hygroscopic; lyophilize immediately after synthesis and store under argon .
  • Ester Hydrolysis : Minimize aqueous workup times. Use stabilizers like EDTA in buffered solutions to chelate metal ions that catalyze hydrolysis .
  • Light Sensitivity : Protect light-sensitive intermediates (e.g., nitro-containing precursors) with amber glassware or foil wrapping .

How does the steric bulk of Boc groups influence reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

  • Steric Hindrance : Boc groups reduce nucleophilic attack at the ester carbonyl. Use activating agents (e.g., DMAP) to enhance reactivity in acylations .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates, facilitating reaction progression .
  • Kinetic Monitoring : Track reaction progress via IR spectroscopy to detect carbonyl disappearance (C=O stretch at ~1700 cm⁻¹) .

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